molecular formula C21H20N6O3 B14932767 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14932767
M. Wt: 404.4 g/mol
InChI Key: GYEUGHDWSBQQHD-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a structurally complex molecule featuring three key pharmacophores:

  • A 1,2,4-triazole ring substituted with a 4-methoxyphenylethyl group at position 2.
  • A quinazolin-4-one moiety linked via an acetamide bridge.
  • A methoxy group on the phenyl ring, which may enhance lipophilicity and influence pharmacokinetic properties.

This compound belongs to a broader class of N-substituted acetamide derivatives with demonstrated biological relevance, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20N6O3/c1-30-15-9-6-14(7-10-15)8-11-18-23-21(26-25-18)24-19(28)12-27-13-22-17-5-3-2-4-16(17)20(27)29/h2-7,9-10,13H,8,11-12H2,1H3,(H2,23,24,25,26,28)

InChI Key

GYEUGHDWSBQQHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the quinazolinone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazole analogs with modified functional groups.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Synthesis Efficiency: Compound 11o () achieved a 60% yield with a 4-methoxystyryl group, while 4g () showed a higher yield (83%) due to the electron-donating 2-amino-4-methoxyphenyl group, which may facilitate nucleophilic reactions .

Thermal Stability: Melting points for quinazolinone derivatives range from 219–317°C, with 11o (274–276°C) and 4g (219–221°C) reflecting substituent-dependent crystallinity .

Biological Activity Trends: Styryl-substituted quinazolinones (e.g., 11o) exhibit anticancer activity, likely due to π-π stacking interactions with cellular targets . Sulfanyl-triazole derivatives (e.g., ) may enhance redox-modulating properties, though their specific activities are undocumented in the evidence .

Functional Group Modifications and Bioactivity

Table 2: Functional Group Comparisons and Hypothesized Effects

Functional Group Example Compound Potential Biological Impact
4-Methoxyphenylethyl (Target) Target Compound Enhanced membrane permeability; possible estrogen receptor modulation due to methoxy group.
Styryl (e.g., 11o) Compound 11o Improved intercalation with DNA/enzymes; anticancer activity.
Sulfanyl (e.g., ) compound Increased oxidative stress induction; potential antimicrobial activity.
Hydroxy/Amino (e.g., 4d, 4g) Compounds 4d, 4g Hydrogen-bonding capacity; improved solubility but reduced lipophilicity.

Mechanistic Insights:

  • Quinazolinone Core: Common in kinase inhibitors (e.g., EGFR inhibitors), the 4-oxo group may chelate metal ions in enzymatic active sites .
  • Triazole Moiety : Enhances metabolic stability and participates in hydrogen bonding, as seen in antifungal agents (e.g., fluconazole analogs) .

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